
Eriocitrin
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Eriocitrin can be synthesized through the glycosylation of eriodictyol with rutinose. The reaction typically involves the use of glycosyl donors and acceptors under specific conditions to achieve the desired glycoside linkage .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as lemon peels, using solvents like methanol or ethanol. The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form .
化学反応の分析
Metabolic Pathways of Eriocitrin
Research using ultra-high-performance liquid chromatography coupled with hybrid triple quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) has identified numerous metabolites of this compound . A study identified 32 metabolites in vivo and 27 in vitro, revealing a complex network of biochemical transformations .
Observed Metabolic Pathways of this compound
-
Reduction
-
Hydrogenation
-
N-acetylation
-
Ketone formation
-
Oxidation
-
Methylation
-
Sulfate conjugation
-
Glutamine conjugation
-
Glycine conjugation
-
Desaturation
-
Demethylation to carboxylic acid
These pathways indicate that this compound undergoes a variety of Phase I and Phase II metabolic reactions, influencing its bioavailability and bioactivity .
Interactions with Enzymes
This compound's interactions with enzymes, such as CPT2, have been investigated to understand its potential therapeutic mechanisms .
This compound Interactions with CPT2 Enzyme
Residue | Interaction Type |
---|---|
TRP 116 | Hydrogen bond |
ASP 376 | Hydrogen bond |
SER 590 | Hydrogen bond |
TYR 486 | Hydrogen bond |
ASN 130 | Hydrogen bond |
TYR 120 | Hydrogen bond |
ASN 585 | Repulsion |
This compound forms hydrogen bonds with several residues in the CPT2 enzyme, but an undesirable donor-donor repulsion force was predicted at a distance of 2.63 Å between ASN 585 and the two hydroxyl groups on the glycoside structure of this compound .
Gut Microbiota and this compound Metabolism
The gut microbiota plays a significant role in the metabolism of this compound, influencing its biological activity . this compound can be metabolized into compounds like eriodictyol, hesperetin, and homoeriodictyol, which may have enhanced bioactivity compared to this compound itself .
Impact of Gut Microbiota on this compound Metabolism
Gut Bacteria | Correlation with this compound Metabolites |
---|---|
Monoglobus | Positive |
Faecalibacterium | Positive |
Candidatus_Arthromitus | Positive |
Lachnospiraceae_UCG-006 | Positive |
Gardnerella | Positive |
HT002 | Positive |
Parasutterella | Negative |
Muribaculaceae_unclassified | Negative |
Specific gut bacteria exhibit positive or negative correlations with this compound metabolites, suggesting their involvement in the transformation of this compound within the gut .
Complex Formation
This compound's low water solubility can be improved through complex formation with compounds like β-cyclodextrin and hydroxypropyl-β-cyclodextrin . These complexes enhance this compound's solubility and stability, making it more suitable for various applications .
The hydrophobic central cavity of cyclodextrins encapsulates this compound, altering its chemical characteristics and improving its solubility in aqueous solutions .
科学的研究の応用
Anti-Angiogenic Properties
Recent studies have highlighted the anti-angiogenic effects of eriocitrin, particularly its ability to inhibit the formation of new blood vessels. Research conducted on human umbilical vein endothelial cells (HUVECs) demonstrated that this compound significantly suppressed cell proliferation, migration, and tube formation. The underlying mechanism involves the regulation of the MAPK/ERK signaling pathway and the inhibition of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), leading to apoptosis in endothelial cells. In vivo studies using the chick embryo chorioallantoic membrane (CAM) assay further confirmed these findings, indicating that this compound could be developed as an anti-angiogenic therapeutic agent .
Hepatic Steatosis and Lipid Metabolism
This compound has also been studied for its effects on lipid metabolism, particularly in the context of diet-induced hepatic steatosis. In a study involving diet-induced obesity zebrafish models, this compound feeding was associated with significant alterations in gene expression related to mitochondrial biogenesis and lipid metabolism. The activation of mitochondrial pathways suggests that this compound may play a role in ameliorating fatty liver conditions by enhancing mitochondrial function and reducing lipid accumulation .
Gut Microbiota Regulation
The impact of this compound on gut microbiota has been investigated through animal studies. A recent experiment involving mice showed that dietary intervention with this compound significantly altered the composition of gut microbiota. Notably, increases in Firmicutes and Actinobacteriota were observed, while Bacteroidetes decreased. These changes indicate that this compound may influence gut health by modulating microbial populations, which could have implications for metabolic health and disease prevention .
Antioxidant Activity
This compound exhibits potent antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. Studies have quantified its capacity to scavenge free radicals and reduce oxidative damage in various cellular models. The antioxidant activity is attributed to its chemical structure, which allows it to effectively neutralize reactive oxygen species .
Cancer Therapeutics
Research has indicated that this compound possesses anti-cancer properties through mechanisms such as apoptosis induction in cancer cell lines. For instance, studies on MCF-7 breast cancer cells revealed that this compound could suppress cell proliferation and induce programmed cell death. These findings suggest that this compound may be a promising candidate for further development as a natural anti-cancer agent .
Nutraceutical Potential
Given its various health benefits, this compound is being explored as a nutraceutical ingredient in functional foods and dietary supplements. Its potential to improve metabolic health, support cardiovascular function, and enhance overall well-being makes it an attractive addition to health-promoting products.
Summary Table of this compound Applications
作用機序
Eriocitrin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress. Additionally, this compound modulates lipid metabolism by activating mitochondrial biogenesis and enhancing fatty acid oxidation. It also influences various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms .
類似化合物との比較
Hesperidin: Found in oranges, known for its cardiovascular benefits.
Naringin: Found in grapefruits, recognized for its anti-inflammatory properties.
生物活性
Eriocitrin, a flavonoid primarily found in citrus fruits, particularly in lemons and oranges, has garnered significant attention due to its diverse biological activities. This compound is recognized for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. Recent research has explored its mechanisms of action and therapeutic applications, particularly in metabolic disorders and cancer treatment.
Antioxidant Activity
This compound exhibits notable antioxidant properties, which are crucial in combating oxidative stress-related diseases. It has been shown to enhance mitochondrial biogenesis and ATP production in liver cells (HepG2) and zebrafish models, suggesting a role in energy metabolism and cellular health . The compound's ability to increase mitochondrial size and mtDNA content contributes to its protective effects against oxidative damage.
Anti-Cancer Properties
Recent studies have highlighted this compound's potential in cancer therapy. It has been demonstrated to inhibit epithelial-mesenchymal transition (EMT) in lung cancer cells, leading to reduced cell proliferation and migration. Specifically, this compound treatment resulted in increased expression of E-cadherin while downregulating vimentin and N-cadherin, markers associated with EMT . Additionally, it induced ferroptosis in lung cancer cells, characterized by increased reactive oxygen species (ROS) levels and altered expression of ferroptosis-related genes .
Metabolic Regulation
This compound has shown promise in regulating metabolic disorders. In clinical trials, supplementation with this compound (Eriomin) significantly reduced blood glucose levels and improved insulin sensitivity among prediabetic individuals . Animal studies further support these findings, with this compound supplementation leading to lower serum glucose and triglyceride levels in high-fat diet models . The compound appears to modulate gut microbiota composition, enhancing beneficial bacteria that produce short-chain fatty acids (SCFAs), which are linked to improved metabolic health .
Summary of Key Findings
Case Study 1: this compound's Effect on Lung Cancer Cells
In a controlled study using A549 and H1299 lung cancer cell lines, this compound was administered at varying concentrations. The results demonstrated a significant reduction in cell viability and migration ability, with a concentration-dependent response observed. Western blot analysis confirmed the modulation of EMT markers, indicating that this compound effectively inhibits cancer cell invasiveness .
Case Study 2: Clinical Trial on Hyperglycemia
A double-blind randomized controlled trial involving 30 participants evaluated the effects of Eriomin on hyperglycemia over 12 weeks. Results indicated a 5% reduction in blood glucose levels alongside significant decreases in inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha . This study underscores the potential of this compound as a nutraceutical for managing diabetes.
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-6,9,16,18,20-30,32-37H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQADRGFMLGFJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13463-28-0 | |
Record name | (S)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。